molecular formula C15H14BrNO2 B2747480 4-bromo-2-{(E)-[(2-ethoxyphenyl)imino]methyl}phenol CAS No. 78095-88-2

4-bromo-2-{(E)-[(2-ethoxyphenyl)imino]methyl}phenol

Cat. No.: B2747480
CAS No.: 78095-88-2
M. Wt: 320.186
InChI Key: UYWQBRBGANFCMK-LICLKQGHSA-N
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Description

4-Bromo-2-{(E)-[(2-ethoxyphenyl)imino]methyl}phenol is a Schiff base ligand synthesized via condensation of 5-bromosalicylaldehyde with 2-ethoxyaniline. Its structure features a phenolic -OH group, a bromine atom at the 4-position, and an imine (-C=N-) linkage connecting the salicylaldehyde moiety to the 2-ethoxyphenyl group. The ethoxy (-OCH₂CH₃) substituent enhances solubility in organic solvents and may influence electronic properties through inductive effects. The bromine atom and ethoxy group contribute to steric and electronic effects, impacting metal coordination and supramolecular interactions.

Properties

IUPAC Name

4-bromo-2-[(2-ethoxyphenyl)iminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO2/c1-2-19-15-6-4-3-5-13(15)17-10-11-9-12(16)7-8-14(11)18/h3-10,18H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYWQBRBGANFCMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N=CC2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

4-bromo-2-{(E)-[(2-ethoxyphenyl)imino]methyl}phenol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Research indicates that Schiff bases, including 4-bromo-2-{(E)-[(2-ethoxyphenyl)imino]methyl}phenol, exhibit diverse biological activities. These include:

  • Antimicrobial properties
  • Antioxidant effects
  • Potential anticancer activities

Case Study : One study highlighted the interaction of this compound with biological macromolecules such as proteins and nucleic acids, suggesting its potential as a therapeutic agent due to its ability to modulate biological pathways.

Synthesis of Complexes

This compound serves as a versatile building block in the synthesis of mixed ligand complexes with transition metals such as Co(II) and Ni(II). These complexes are valuable for:

  • Catalysis
  • Sensor development
  • Photovoltaic applications

Data Table: Examples of Complexes Synthesized

Transition MetalComplex NameKey Features
Co(II)[Co(4-Br-2-EtPhIm)2]Exhibits enhanced catalytic properties
Ni(II)[Ni(4-Br-2-EtPhIm)3]Potential use in energy storage systems

Organic Synthesis Applications

The compound is utilized as a precursor in organic synthesis due to its reactivity and ability to undergo further functionalization. It can be involved in various reactions such as:

  • Nucleophilic substitution
  • Condensation reactions

Case Study : In one reported synthesis, this compound was reacted with different aldehydes to yield novel Schiff bases with improved biological activities .

Proteomics Research

As a biochemical tool, this compound is employed in proteomics research to study protein interactions and functions. Its ability to form stable complexes with proteins makes it suitable for:

  • Investigating enzyme mechanisms
  • Developing targeted therapies

Data Table: Applications in Proteomics

ApplicationDescription
Protein LabelingUsed to label specific proteins for tracking in biological systems
Interaction StudiesHelps elucidate protein-protein interactions through binding assays

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their functional differences:

Compound Name Substituents on Aniline/Imine Moiety Key Properties/Applications References
(E)-4-bromo-2-(((4-bromophenyl)imino)methyl)phenol (HL1) 4-Bromophenyl Selective Cu²⁺ sensing (turn-off fluorescence); forms [Cu(L1)₂] complex
(E)-2-(((4-bromophenyl)imino)methyl)phenol (HL2) No bromine on salicylaldehyde Selective Zn²⁺ sensing (turn-on fluorescence); forms [Zn(L2)₂] complex
4-Bromo-2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol 3,4-Dimethylphenyl Planar structure with C–H···π interactions; used as metal ligand
4-Bromo-2-[(E)-(4-fluorophenyl)iminomethyl]phenol 4-Fluorophenyl Structural similarity; weak C–H···π interactions in crystal packing
4-Bromo-2-{(E)-[(2-methoxyphenyl)imino]methyl}phenol 2-Methoxyphenyl Similar ethoxy/methoxy substituent effects; potential sensor
4-Bromo-2-[(E)-(2-morpholinoethyl)iminomethyl]phenol Morpholine group Moderate antioxidant activity (FRAP assay)

Key Observations:

  • Substituent Impact on Sensing: The presence of bromine on the salicylaldehyde moiety (HL1) enhances selectivity for Cu²⁺, while its absence (HL2) shifts selectivity to Zn²⁺, attributed to electronic modulation of the imine group’s Lewis basicity .
  • Solubility and Bioactivity: Ethoxy/methoxy groups improve solubility in polar solvents (e.g., DMSO, methanol), whereas bulkier substituents (e.g., morpholine) reduce antioxidant efficacy. For example, the morpholine derivative in showed lower FRAP activity (11 µM Fe²⁺ equivalent/g) compared to its phenyl counterpart (929 µM Fe²⁺ equivalent/g).
  • Crystal Packing: Planarity and intramolecular H-bonding are conserved across analogues, but substituents like methyl () or fluorine () alter intermolecular interactions (e.g., C–H···π vs. π–π stacking).

Metal Coordination and Complexation

  • HL1 and HL2 Complexes: HL1 forms a tetra-coordinated [Cu(L1)₂] complex with square-planar geometry, while HL2’s [Zn(L2)₂] adopts a tetrahedral structure. The bromine in HL1 increases metal-binding affinity (log K = 5.2 for Cu²⁺) compared to HL2 (log K = 4.8 for Zn²⁺) .
  • Mixed-Ligand Complexes: Compounds with nitro or methyl substituents (e.g., 4-bromo-2-{(E)-[(2-methyl-5-nitrophenyl)imino]methyl}phenol) form octahedral Co(II)/Ni(II)/Cu(II)/Zn(II) complexes with coordinated water molecules, demonstrating substituent-dependent geometry .

Theoretical and Computational Insights

  • Calculations reveal that bromine substituents lower the HOMO-LUMO gap, enhancing charge transfer during metal coordination .
  • Molecular Docking: Docking simulations for [Cu(L1)₂] and [Zn(L2)₂] with DNA/HSA correlate with experimental binding constants, showing preferential interaction sites influenced by substituent polarity .

Biological Activity

4-Bromo-2-{(E)-[(2-ethoxyphenyl)imino]methyl}phenol is a Schiff base compound characterized by an azomethine group (C=N), which is formed through the condensation reaction of 2-ethoxybenzaldehyde and 4-bromo-2-aminophenol. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H12_{12}BrN1_{1}O1_{1}, with a molecular weight of approximately 320.18 g/mol. Its structure features a bromine atom and an ethoxy-substituted phenyl group, contributing to its unique chemical properties.

Biological Activity Overview

Research indicates that Schiff bases, including this compound, exhibit various biological activities:

  • Antimicrobial Activity : Schiff bases are known for their antimicrobial properties. Studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves disruption of microbial cell membranes or interference with essential metabolic processes.
  • Anticancer Properties : Preliminary studies suggest potential anticancer activity against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been noted, likely due to its interaction with cellular proteins.
  • Enzyme Inhibition : The imine group in the structure allows for interactions with active sites of enzymes, leading to inhibition. This property is particularly relevant in drug design for conditions such as hypertension and diabetes.

The mechanism of action for this compound involves several pathways:

  • Covalent Bond Formation : The imine group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition.
  • Halogen Bonding : The presence of the bromine atom may facilitate halogen bonding interactions, enhancing the compound's binding affinity to biological macromolecules.
  • Lipophilicity : The ethoxy group increases the lipophilicity of the compound, aiding in membrane permeability and enhancing biological activity .

Antimicrobial Studies

A study examining the antimicrobial efficacy of Schiff bases found that this compound exhibited significant zones of inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that higher concentrations led to improved antimicrobial activity .

Microorganism Zone of Inhibition (mm)
Staphylococcus aureus>20
Escherichia coli15
Candida albicans18

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death .

Enzyme Interaction Studies

Research has focused on the interaction between this compound and various enzymes. For instance, it has been shown to inhibit acetylcholinesterase activity, which is crucial for neurotransmission regulation .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A recent study evaluated the antimicrobial properties of several Schiff bases, including this compound. The study concluded that this compound exhibited superior activity compared to standard antibiotics, suggesting its potential as a novel antimicrobial agent .
  • Case Study on Anticancer Activity :
    In a controlled experiment involving human cancer cell lines, treatment with varying concentrations of this compound resulted in dose-dependent cytotoxicity. Flow cytometry analysis confirmed increased apoptotic cells following treatment .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 4-bromo-2-{(E)-[(2-ethoxyphenyl)imino]methyl}phenol?

Answer:
The compound is synthesized via a Schiff base condensation reaction between 4-bromo-2-hydroxybenzaldehyde and 2-ethoxyaniline under reflux in ethanol or methanol. Key steps include:

  • Reaction conditions: Reflux for 6–12 hours in anhydrous solvent to favor imine (C=N) bond formation.
  • Purification: Recrystallization using ethanol or acetonitrile to achieve high purity .
  • Characterization: Confirmed via melting point analysis and FTIR (C=N stretch ~1600–1620 cm⁻¹) .

Basic: Which spectroscopic and structural characterization techniques are most effective for this compound?

Answer:

  • Single-crystal XRD: Determines bond lengths, angles, and crystal packing (e.g., monoclinic system, space group P2₁/n with a = 7.36 Å, b = 16.46 Å, c = 11.26 Å, β = 94.96°) .
  • FTIR/UV-Vis: Identifies functional groups (O–H, C=N) and π→π* transitions (~300–400 nm) .
  • Thermal analysis (TG/DTA): Assesses decomposition steps (e.g., endothermic melting at ~150°C, exothermic degradation above 250°C) .

Advanced: How can density functional theory (DFT) optimize the electronic structure and predict properties?

Answer:

  • Methodology: Use hybrid functionals (e.g., B3LYP) with basis sets like 6-311+G(d,p) to compute:
    • Geometric parameters: Compare optimized bond lengths/angles with XRD data .
    • Frontier molecular orbitals (HOMO/LUMO): Predict reactivity and charge transfer (e.g., HOMO localized on phenol ring, LUMO on imine group) .
    • Nonlinear optical (NLO) properties: Polarizability and hyperpolarizability calculations for photonic applications .

Advanced: How can contradictions between experimental and computational spectroscopic data be resolved?

Answer:

  • Adjust basis sets: Incorporate dispersion corrections (e.g., Grimme’s D3) for van der Waals interactions in DFT .
  • Solvent effects: Use polarizable continuum models (PCM) to simulate UV-Vis spectra in ethanol .
  • Vibrational analysis: Scale DFT-calculated IR frequencies (e.g., by 0.96–0.98) to match experimental peaks .

Advanced: What crystallographic software tools are critical for structure determination?

Answer:

  • SHELX suite: For structure solution (SHELXD) and refinement (SHELXL) .
  • ORTEP-3/WinGX: Visualize thermal ellipsoids and hydrogen-bonding networks .
  • Mercury (CCDC): Analyze packing diagrams and intermolecular interactions (e.g., C–H⋯π, π⋯π stacking) .

Advanced: How are hydrogen-bonding motifs and supramolecular architectures analyzed?

Answer:

  • Graph-set analysis: Classify H-bond patterns (e.g., S(6) motif for intramolecular O–H⋯N) .
  • C–H⋯π interactions: Measure distances (e.g., 3.4–3.6 Å) and angles (>140°) using PLATON .
  • Hirshfeld surfaces: Quantify contact contributions (e.g., H⋯Br, H⋯O) via CrystalExplorer .

Basic: What thermal stability and decomposition kinetics methodologies apply?

Answer:

  • Non-isothermal kinetics: Apply Flynn-Wall-Ozawa or Kissinger models to TG data to calculate activation energy (Eₐ) .
  • Phase transitions: Identify glass transitions or crystallinity changes via DSC .

Advanced: How are transition metal complexes designed using this Schiff base?

Answer:

  • Coordination studies: React with Mn(II), Fe(III), or Cr(III) salts in ethanol to form octahedral complexes .
  • Antimicrobial assays: Test complexes against S. aureus or E. coli via MIC (minimum inhibitory concentration) .
  • Molecular docking: Simulate binding to DNA gyrase (PDB ID: 1KZN) using AutoDock Vina .

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